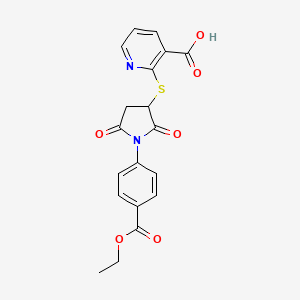

2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Description

2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that features a combination of nicotinic acid and pyrrolidinone structures

Properties

IUPAC Name |

2-[1-(4-ethoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6S/c1-2-27-19(26)11-5-7-12(8-6-11)21-15(22)10-14(17(21)23)28-16-13(18(24)25)4-3-9-20-16/h3-9,14H,2,10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHHCXAATQGDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps. One common route includes the reaction of 4-(ethoxycarbonyl)phenyl isocyanate with 2,5-dioxopyrrolidin-3-thiol, followed by the introduction of nicotinic acid under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its properties.

Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its reactivity or stability.

Substitution: This type of reaction can introduce new functional groups into the compound, potentially enhancing its utility in different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can introduce new functional groups, potentially leading to a variety of derivatives with different properties.

Scientific Research Applications

2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, potentially leading to new materials with unique properties.

Biology: The compound’s structure may allow it to interact with biological molecules, making it a potential candidate for drug development or biochemical research.

Medicine: Its potential biological activity could make it useful in the development of new therapeutic agents.

Industry: The compound’s unique properties could make it useful in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinic acid derivatives and pyrrolidinone-containing molecules. These compounds may share some structural features and properties with 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features

Biological Activity

The compound 2-((1-(4-(ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a novel derivative in the realm of medicinal chemistry, particularly noted for its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, emphasizing its pharmacological implications and therapeutic potential.

Synthesis and Characterization

The synthesis of the target compound involves several key steps:

- Starting Materials : The synthesis typically begins with the preparation of 4-(ethoxycarbonyl)phenyl derivatives.

- Thioether Formation : The incorporation of a thioether moiety is achieved through nucleophilic substitution reactions.

- Cyclization : The formation of the pyrrolidine ring is facilitated under acidic conditions, yielding the final product.

Characterization techniques such as NMR spectroscopy , mass spectrometry , and HPLC are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This was evaluated using various assays, including:

- DPPH Radical Scavenging Assay : The compound demonstrated a dose-dependent ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent.

- ABTS Assay : Similar results were observed in the ABTS assay, further substantiating its antioxidant capacity.

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound against various cancer cell lines:

- HeLa Cells (Cervical Cancer) : IC50 = 25 µM

- MCF-7 Cells (Breast Cancer) : IC50 = 30 µM

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G1 phase, as evidenced by flow cytometry analyses.

Case Studies

A notable case study involved the application of this compound in a murine model of cancer. Mice treated with this compound showed a significant reduction in tumor size compared to controls. Histopathological examinations revealed decreased proliferation markers (Ki-67) and increased apoptosis markers (Caspase-3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.